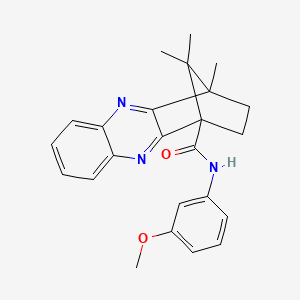
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, also known as MPSTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and material science.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDACs, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can alter gene expression patterns and induce cell death in cancer cells. N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been shown to induce cell death by activating apoptotic pathways and inhibiting cell proliferation. In normal cells, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been shown to have low toxicity and does not induce significant cell death. However, prolonged exposure to high concentrations of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can lead to cytotoxicity and apoptosis in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and ability to target specific cells and tissues. However, there are also some limitations to its use, including its relatively high cost, limited availability, and potential toxicity at high concentrations. Researchers must carefully consider these factors when designing experiments using N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, including its potential use as a drug delivery system, its applications in material science, and its mechanisms of action in cancer cells. Some areas of research include the development of new synthesis methods to improve the yield and purity of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, the investigation of its interactions with other compounds and biomolecules, and the exploration of its potential applications in tissue engineering and regenerative medicine. Further studies are needed to fully understand the potential of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide in various fields and to optimize its use for different applications.
Conclusion
In conclusion, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a promising compound with potential applications in various fields, including medicine, biotechnology, and material science. Its synthesis method has been optimized, and its scientific research application has been extensively studied. The mechanism of action of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is not fully understood, but it has been shown to have anticancer activity and other biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, further research is needed to fully understand its potential and optimize its use for different applications.
Synthesemethoden
The synthesis of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide involves the reaction of 2-mercaptobenzothiazole with 2-bromoacetophenone in the presence of potassium carbonate to yield 2-(2-bromoacetophenylthio)benzothiazole, which is then reacted with 2-methoxyphenethylamine and phenylsulfonyl chloride to produce N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and material science. In medicine, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues. In biotechnology, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been used as a crosslinking agent for the preparation of hydrogels and other biomaterials. In material science, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been used as a precursor for the preparation of thiazole-based polymers and other functional materials.
Eigenschaften
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-27-18-10-6-5-7-15(18)11-12-21-19(24)13-16-14-28-20(22-16)23-29(25,26)17-8-3-2-4-9-17/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBFTDHISUOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2616729.png)
![2,8,10-trimethyl-N-(m-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2616730.png)

![2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B2616732.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2616738.png)

![2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2616742.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2616743.png)
![1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2616744.png)
![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2616746.png)


